2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C15H16N2S . It has a molecular weight of 256.37 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is 1S/C15H16N2S/c1-10(2)7-11-3-5-12(6-4-11)14-9-18-15(17)13(14)8-16/h3-6,9-10H,7,17H2,1-2H3 .Physical And Chemical Properties Analysis
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is a solid at room temperature . It has a molecular weight of 256.37 .Scientific Research Applications
Field: Material Science
- Application : Thiophene derivatives, including “2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Results or Outcomes : The use of thiophene derivatives in these applications can lead to improved device performance. For example, in the case of OLEDs, they can contribute to higher efficiency and longer device lifetimes .
Field: Proteomics Research
- Application : This compound is available for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Results or Outcomes : The outcomes would depend on the specific research question being addressed. In general, the use of this compound in proteomics research could contribute to new insights into protein function and interactions .
Field: Pharmaceutical Research
- Application : Thiophene derivatives are known to have various pharmaceutical applications . For example, some thiophene derivatives are used as nonsteroidal anti-inflammatory drugs and dental anesthetics .
- Results or Outcomes : The outcomes would depend on the specific research context. In general, the use of thiophene derivatives in pharmaceutical research could lead to the development of new therapeutic agents .
Field: Chemical Synthesis
- Application : This compound is used in the synthesis of various chemical compounds . It can serve as a building block in the synthesis of larger, more complex molecules .
- Results or Outcomes : The outcomes would depend on the specific synthesis context. In general, the use of this compound in chemical synthesis could contribute to the synthesis of new chemical compounds .
Field: Safety Research
- Application : This compound has been studied for its safety profile . Understanding the safety profile of a compound is crucial in many fields, including pharmaceutical research, environmental science, and others.
- Results or Outcomes : The outcomes would depend on the specific research context. In general, the use of this compound in safety research could contribute to a better understanding of its safety profile .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-10(2)7-11-3-5-12(6-4-11)14-9-18-15(17)13(14)8-16/h3-6,9-10H,7,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZQZQAJFCTNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350054 |
Source
|
Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |
CAS RN |
438218-65-6 |
Source
|
Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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